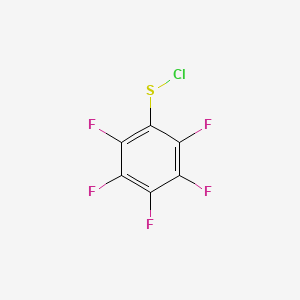
pentafluorobenzenesulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentafluorobenzenesulfenyl chloride is a chemical compound with the molecular formula C6ClF5S. It is known for its unique properties due to the presence of five fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
pentafluorobenzenesulfenyl chloride can be synthesized through several methods. One common method involves the reaction of pentafluorobenzenethiol with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the use of sulfuryl chloride as a chlorinating agent in the presence of a catalyst.
Analyse Des Réactions Chimiques
pentafluorobenzenesulfenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various nucleophiles.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Derivatization Reagent in Analytical Chemistry
Applications:
- Simultaneous Determination of Compounds: PFBSCl is widely used as a derivatizing agent for the simultaneous determination of fluoxetine and its metabolite, p-trifluoromethylphenol, in human liver microsomes. This application is crucial for pharmacokinetic studies and therapeutic monitoring .
- Gas Chromatography (GC) Analysis: It is employed for the electrophore labeling of small tyrosyl peptides, enabling their analysis via gas chromatography with electron-capture detection. This method enhances the sensitivity and specificity of peptide analysis in various biological samples .
Mechanism:
The derivatization process typically involves nucleophilic substitution reactions where PFBSCl reacts with nucleophiles present in the target compounds, forming stable derivatives that can be easily analyzed .
Drug Discovery and Proteomics
Applications:
- Electrophilic Warhead in Drug Design: PFBSCl has been utilized to create pentafluorobenzene sulfonamide derivatives, which serve as novel electrophilic warheads in proteomic studies. These compounds can selectively modify proteins, aiding in the identification of protein targets and pathways involved in disease processes .
- Rapid Detection Methods: The compound has been incorporated into rapid detection methods for amphetamines and other psychoactive substances in plasma samples. The use of PFBSCl facilitates quicker analysis times while maintaining accuracy, which is vital in clinical toxicology .
Case Studies and Research Findings
Safety and Handling Considerations
PFBSCl is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Proper safety measures should be taken when handling this compound:
Mécanisme D'action
The mechanism of action of pentafluorobenzenesulphenyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
pentafluorobenzenesulfenyl chloride can be compared with other similar compounds, such as pentafluorobenzenesulfonyl chloride and pentafluorobenzenethiol. These compounds share similar structural features but differ in their reactivity and applications. For example, pentafluorobenzenesulfonyl chloride is commonly used as a sulfonylating agent, while pentafluorobenzenethiol is used in thiol-based reactions.
Propriétés
Numéro CAS |
27918-31-6 |
|---|---|
Formule moléculaire |
C6ClF5S |
Poids moléculaire |
234.57 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |
Clé InChI |
ILZYHMZOLCNNCP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |
Key on ui other cas no. |
27918-31-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















